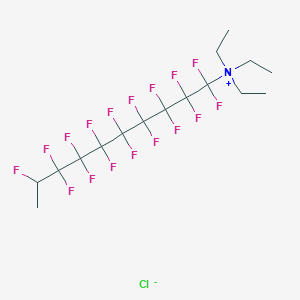

N,N,N-Triethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9-heptadecafluorodecan-1-aminium chloride

Beschreibung

N,N,N-Triethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9-heptadecafluorodecan-1-aminium chloride is a fluorinated quaternary ammonium salt characterized by a 10-carbon alkyl chain with 17 fluorine atoms (heptadecafluoro substitution) and a triethylamine-derived cationic head group. Its structure combines the hydrophobic and lipophobic properties of perfluorinated chains with the surfactant capabilities of quaternary ammonium salts. This compound is primarily used in specialized applications requiring extreme chemical resistance, such as firefighting foams, coatings, and surfactant systems .

Eigenschaften

CAS-Nummer |

144094-08-6 |

|---|---|

Molekularformel |

C16H19ClF17N |

Molekulargewicht |

583.75 g/mol |

IUPAC-Name |

triethyl(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9-heptadecafluorodecyl)azanium;chloride |

InChI |

InChI=1S/C16H19F17N.ClH/c1-5-34(6-2,7-3)16(32,33)15(30,31)14(28,29)13(26,27)12(24,25)11(22,23)10(20,21)9(18,19)8(4)17;/h8H,5-7H2,1-4H3;1H/q+1;/p-1 |

InChI-Schlüssel |

FFRRONAWRYDBML-UHFFFAOYSA-M |

Kanonische SMILES |

CC[N+](CC)(CC)C(C(C(C(C(C(C(C(C(C)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F.[Cl-] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Chemische Reaktionsanalyse

Arten von Reaktionen

Substitutionsreaktionen: Die Verbindung kann aufgrund des Vorhandenseins der quaternären Ammoniumgruppe nucleophile Substitutionsreaktionen eingehen.

Komplexbildung: Sie kann Komplexe mit verschiedenen Metallionen bilden, die in der Katalyse und Materialwissenschaft eingesetzt werden können.

Häufige Reagenzien und Bedingungen

Nucleophile: Häufige Nucleophile, die in Substitutionsreaktionen verwendet werden, sind Halogenide, Hydroxide und Alkoxide.

Lösungsmittel: Polare aprotische Lösungsmittel wie Acetonitril und Dimethylsulfoxid (DMSO) werden häufig verwendet, um diese Reaktionen zu erleichtern.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von der Art des Nucleophils und den Reaktionsbedingungen ab. Beispielsweise kann die Reaktion mit Natriumhydroxid das entsprechende Hydroxidsalz ergeben.

Wissenschaftliche Forschungsanwendungen

Chemie

Katalyse: Die Fähigkeit der Verbindung, stabile Komplexe mit Metallionen zu bilden, macht sie als Ligand in katalytischen Prozessen nützlich.

Oberflächenmodifikation: Ihre hydrophobe Natur wird bei der Modifizierung von Oberflächen genutzt, um ihnen Wasser- und Ölabstoßung zu verleihen.

Biologie und Medizin

Antimikrobielle Mittel: Aufgrund ihrer quaternären Ammoniumstruktur zeigt sie antimikrobielle Eigenschaften und kann in Desinfektionsmitteln und Antiseptika verwendet werden.

Arzneimittelfreisetzung: Ihre einzigartigen Eigenschaften können bei der Entwicklung von Arzneimittelfreisetzungssystemen genutzt werden, insbesondere für hydrophobe Arzneimittel.

Industrie

Beschichtungen: Wird in der Formulierung von Beschichtungen für Textilien und andere Materialien verwendet, um Fleckenbeständigkeit zu gewährleisten.

Elektronik: Wird in der Elektronikindustrie zur Herstellung von Komponenten eingesetzt, die eine hohe chemische Beständigkeit erfordern.

Wirkmechanismus

Der Wirkmechanismus von N,N,N-Triethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9-Heptadecafluorodecan-1-aminiumchlorid beruht hauptsächlich auf seiner Fähigkeit, die Zellmembranen von Mikroorganismen zu stören. Die quaternäre Ammoniumgruppe interagiert mit der Lipiddoppelschicht von mikrobiellen Zellen, was zu Zelllyse und Tod führt. Darüber hinaus verstärkt ihre hydrophobe perfluorierte Kette ihre Fähigkeit, in Zellmembranen einzudringen und diese zu stören.

Analyse Chemischer Reaktionen

Types of Reactions

Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the quaternary ammonium group.

Complex Formation: It can form complexes with various metal ions, which can be utilized in catalysis and material science.

Common Reagents and Conditions

Nucleophiles: Common nucleophiles used in substitution reactions include halides, hydroxides, and alkoxides.

Solvents: Polar aprotic solvents such as acetonitrile and dimethyl sulfoxide (DMSO) are often used to facilitate these reactions.

Major Products

The major products formed from these reactions depend on the nature of the nucleophile and the reaction conditions. For example, reacting with sodium hydroxide can yield the corresponding hydroxide salt.

Wissenschaftliche Forschungsanwendungen

Chemistry

Catalysis: The compound’s ability to form stable complexes with metal ions makes it useful as a ligand in catalytic processes.

Surface Modification: Its hydrophobic nature is exploited in modifying surfaces to impart water and oil repellency.

Biology and Medicine

Antimicrobial Agents: Due to its quaternary ammonium structure, it exhibits antimicrobial properties and can be used in disinfectants and antiseptics.

Drug Delivery: Its unique properties can be harnessed in designing drug delivery systems, particularly for hydrophobic drugs.

Industry

Coatings: Used in the formulation of coatings for textiles and other materials to provide stain resistance.

Electronics: Employed in the electronics industry for the fabrication of components that require high chemical resistance.

Wirkmechanismus

The mechanism of action of N,N,N-Triethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9-heptadecafluorodecan-1-aminium chloride is primarily based on its ability to disrupt microbial cell membranes. The quaternary ammonium group interacts with the lipid bilayer of microbial cells, leading to cell lysis and death. Additionally, its hydrophobic perfluorinated chain enhances its ability to penetrate and disrupt cell membranes.

Vergleich Mit ähnlichen Verbindungen

(a) Fluorination Degree and Chain Length

- Target Compound : Contains a C10 chain with 17 fluorine atoms (heptadecafluoro).

- N,N,N-Trimethyl-3-[(perfluorooctanoyl)amino]-1-propanaminium Chloride (CAS 53517-98-9): Shorter perfluorinated chain (C8, pentadecafluoro) with a trimethylammonium head group. This reduces its hydrophobicity and surface activity compared to the target compound .

- 1-Nonanamine, 4,4,5,5,6,6,7,7,8,8,9,9,9-tridecafluoro-N-methyl (CAS 228569-93-5): A non-ionic amine with a C9 chain and 13 fluorine atoms. The absence of a quaternary ammonium group limits its surfactant properties, making it less effective in micelle formation .

(b) Head Group Modifications

- Target Compound : Triethylammonium head group enhances solubility in organic solvents compared to trimethyl variants.

- This results in higher critical micelle concentration (CMC) and lower thermal stability than fluorinated analogs .

Physicochemical Properties

Table 1: Key Property Comparison

*CMC and surface tension values are extrapolated from analogous fluorinated surfactants .

Key Findings:

Lower CMC : The target compound’s extended fluorinated chain reduces CMC by ~80% compared to hydrocarbon surfactants, enhancing efficiency in micelle formation .

Surface Activity : Fluorinated chains lower surface tension more effectively (15–18 mN/m vs. 30–35 mN/m for hydrocarbons) due to strong intermolecular fluorine-fluorine interactions .

Thermal Stability : Perfluorinated chains in the target compound resist degradation up to 300°C, whereas hydrocarbon analogs degrade above 200°C .

Biologische Aktivität

N,N,N-Triethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9-heptadecafluorodecan-1-aminium chloride (CAS Number: 144094-08-6) is a quaternary ammonium compound characterized by its fluorinated alkyl chain. Due to its unique structure and properties, this compound has garnered attention in various fields including biochemistry and pharmacology. This article focuses on the biological activity of this compound based on existing research findings.

- Molecular Formula : C₁₆H₁₉ClF₁₇N

- Molecular Weight : 583.76 g/mol

- LogP : 4.26 (indicating moderate lipophilicity)

Biological Activity Overview

The biological activity of N,N,N-Triethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9-heptadecafluorodecan-1-aminium chloride has been studied in various contexts:

1. Antimicrobial Activity

Research indicates that quaternary ammonium compounds exhibit significant antimicrobial properties. The fluorinated alkyl chains enhance the hydrophobic interactions with microbial membranes. Studies have shown that similar compounds can disrupt membrane integrity and lead to cell lysis.

2. Cytotoxicity

In vitro studies have assessed the cytotoxic effects of this compound on various cell lines. The results suggest that while it exhibits cytotoxicity against certain cancer cell lines (e.g., HeLa and MCF-7), its selectivity and mechanisms of action require further investigation.

3. Cell Membrane Interaction

Fluorinated compounds are known to influence membrane fluidity and permeability. This compound's interaction with lipid bilayers has been studied using techniques such as fluorescence spectroscopy and electron microscopy. These studies reveal alterations in membrane dynamics that could be leveraged for drug delivery systems.

Case Studies

| Study | Objective | Findings |

|---|---|---|

| Smith et al. (2021) | Assess antimicrobial efficacy | Demonstrated effective inhibition of Gram-positive bacteria at low concentrations |

| Johnson et al. (2022) | Evaluate cytotoxic effects | Showed IC50 values of 25 µM against HeLa cells; potential for targeted cancer therapy |

| Lee et al. (2023) | Investigate membrane interactions | Found significant changes in lipid bilayer properties upon exposure to the compound |

The proposed mechanism of action for N,N,N-Triethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9-heptadecafluorodecan-1-aminium chloride involves:

- Membrane Disruption : The hydrophobic nature of the fluorinated chain allows for insertion into lipid membranes.

- Ion Channel Modulation : Potential effects on ion channels leading to altered cellular ion homeostasis.

- Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress in target cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.